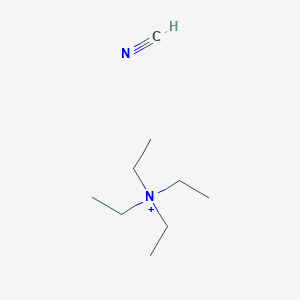
Hydrogen cyanide; tetraethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen cyanide; tetraethylammonium is an organic compound with the formula (C₂H₅)₄NCN. It is a quaternary ammonium salt of cyanide and is known for its colorless, deliquescent solid form that is soluble in polar organic media . This compound is used in various chemical syntheses, particularly in the formation of cyanometallates .
準備方法
Hydrogen cyanide; tetraethylammonium is typically prepared by ion exchange from tetraethylammonium bromide . The process involves the reaction of tetraethylammonium bromide with a cyanide source, resulting in the formation of tetraethylammonium cyanide. This method is efficient and commonly used in laboratory settings .
化学反応の分析
Hydrogen cyanide; tetraethylammonium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanide ion acts as a nucleophile.
Addition Reactions: It is used in 1,4-addition reactions to enones, catalyzed by scandium(III) triflate, to yield β-cyanoketones.
Complex Formation: It is involved in the synthesis of various cyanometalate complexes.
Common reagents used in these reactions include scandium(III) triflate and diethylazodicarboxylate (DEAD) . The major products formed from these reactions are often cyanometalate complexes and β-cyanoketones .
科学的研究の応用
Hydrogen cyanide; tetraethylammonium has several scientific research applications:
作用機序
The mechanism of action of hydrogen cyanide; tetraethylammonium involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action is due to the positively charged quaternary ammonium ion, which interferes with the normal function of these channels and receptors .
類似化合物との比較
Hydrogen cyanide; tetraethylammonium can be compared with other quaternary ammonium salts such as:
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium cyanide
- Ammonium cyanide
- Guanidinium cyanide
These compounds share similar properties but differ in their specific applications and reactivity. For example, tetraethylammonium chloride and bromide are more commonly used as phase-transfer catalysts, while tetraethylammonium cyanide is specifically used for cyanation reactions .
This compound is unique in its ability to form stable cyanometalate complexes and its specific use in blocking ion channels, making it a valuable compound in both chemical synthesis and biological research .
特性
分子式 |
C9H21N2+ |
|---|---|
分子量 |
157.28 g/mol |
IUPAC名 |
formonitrile;tetraethylazanium |
InChI |
InChI=1S/C8H20N.CHN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;1H/q+1; |
InChIキー |
FNJBNCJSJSYYQI-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC)CC.C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
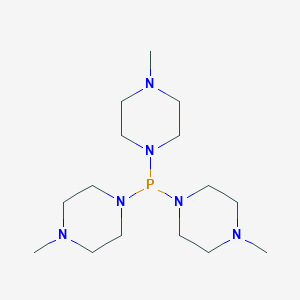

azanium](/img/structure/B12061565.png)
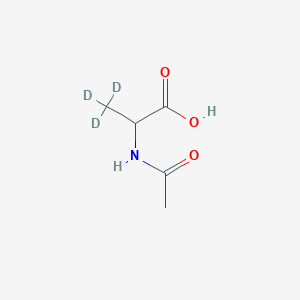
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
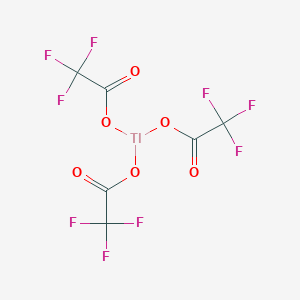
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)
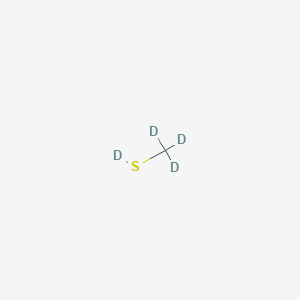

![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
